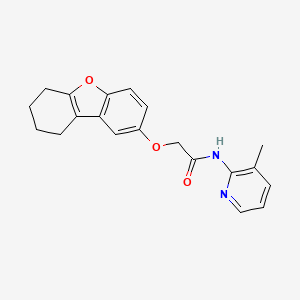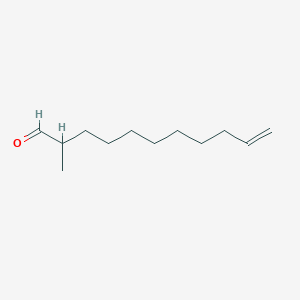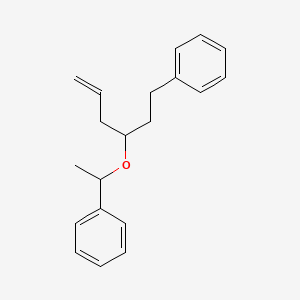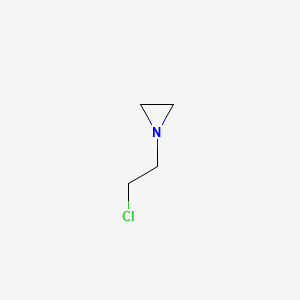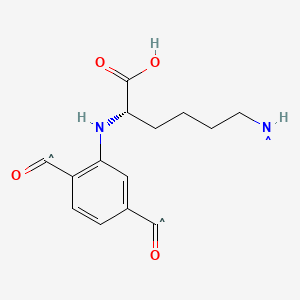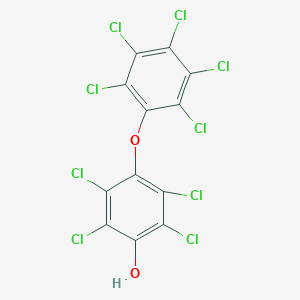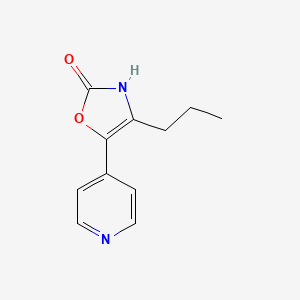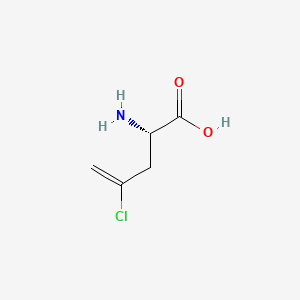
(S)-2-amino-4-chloro-4-pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-amino-4-chloropent-4-enoic acid is an alpha-amino acid having a 2-chloro-2-propenyl group at the alpha-position and L-configuration. It is an organochlorine compound and a non-proteinogenic L-alpha-amino acid. It derives from a pent-4-enoic acid. It is a conjugate base of a L-2-amino-4-chloropent-4-enoate. It is a tautomer of a L-2-amino-4-chloropent-4-enoic acid zwitterion.
Applications De Recherche Scientifique
Infrared Absorption Studies in Coordination Chemistry
Researchers Moreno, Dittmer, and Quagliano (1960) studied the infrared spectra of 2-amino-4-pentenoic acid and its derivatives, including 2-amino-4-chloro-4-pentenoic acid, in relation to their metal complexes. These amino acids, in their solid state, act as zwitterions, with the anions of these amino acids forming five-membered chelate rings with metal ions. This study is significant in understanding the bonding and coordination chemistry of such compounds (Moreno, Dittmer, & Quagliano, 1960).
Toxicity and Antibacterial Properties
Drehmel and Chilton (2002) isolated 2-amino-5-chloro-4-pentenoic acid from the mushroom Amanita cokeri and studied its toxicity. While this compound was not toxic, its co-isolated compound showed toxicity to various organisms, suggesting potential antibacterial or antifungal applications (Drehmel & Chilton, 2002).
Enzyme Inactivation Studies
Esaki et al. (1989) discovered that L-2-amino-4-chloro-4-pentenoic acid irreversibly inactivates L-methionine γ-lyase, an enzyme involved in amino acid metabolism. This study provides insights into enzyme inhibition and could be relevant for understanding biochemical pathways or developing enzyme inhibitors (Esaki et al., 1989).
Biological and Pharmaceutical Chemistry
In the realm of biological and pharmaceutical chemistry, 2-amino-4-chloro-4-pentenoic acid and its derivatives have been studied extensively. For instance, Krishnamurthy et al. (2014) explored the synthesis of 4-hydroxyproline derivatives from derivatives of 2-amino-4-pentenoic acid, highlighting its relevance in creating novel compounds with potential pharmaceutical applications (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Molecular Biology and Genetics
N-Substituted 2-amino-4-pentenoic acid derivatives have been used in molecular biology for amino acid protection and resolution, as shown by Lodder, Wang, and Hecht (2000). They demonstrated the utility of these compounds in separating racemic amino acids, which is crucial for understanding protein structure and function (Lodder, Wang, & Hecht, 2000).
Synthetic Chemistry
In synthetic chemistry, the compound has been used as a starting material or intermediate for various syntheses. For example, Ohfune and Hori (1986) described the use of 2-amino-4-pentenoic acid derivatives in the stereoselective synthesis of γ-fluorinated α-amino acids, demonstrating the compound's versatility in organic synthesis (Ohfune & Hori, 1986).
Propriétés
Nom du produit |
(S)-2-amino-4-chloro-4-pentenoic acid |
|---|---|
Formule moléculaire |
C5H8ClNO2 |
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
(2S)-2-amino-4-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |
Clé InChI |
WLZNZXQYFWOBGU-BYPYZUCNSA-N |
SMILES isomérique |
C=C(C[C@@H](C(=O)O)N)Cl |
SMILES |
C=C(CC(C(=O)O)N)Cl |
SMILES canonique |
C=C(CC(C(=O)O)N)Cl |
Synonymes |
2-amino-4-chloro-4-pentenoic acid L-ACP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



